molecular formula C12H8BrN3 B8719602 1H-Pyrazolo[3,4-b]pyridine, 5-bromo-1-phenyl- CAS No. 887115-54-0

1H-Pyrazolo[3,4-b]pyridine, 5-bromo-1-phenyl-

Cat. No. B8719602
CAS RN: 887115-54-0
M. Wt: 274.12 g/mol
InChI Key: MOKRFXBAZIHBST-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridine, 5-bromo-1-phenyl- is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . These compounds can present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .


Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-b]pyridine, 5-bromo-1-phenyl- involves several steps . For instance, 5-Bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide were dissolved by DMF, and then heated at 60 °C and stirred for 12 hours . This process yielded a faint yellow solid .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-b]pyridine, 5-bromo-1-phenyl- is complex, with various substituents present at positions N1, C3, C4, C5, and C6 . The analysis has established that the 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 .


Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[3,4-b]pyridine, 5-bromo-1-phenyl- are diverse. For instance, it has been used in the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors .

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine, 5-bromo-1-phenyl- is related to its inhibitory activity against TRKA . Among the synthesized derivatives, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

properties

CAS RN

887115-54-0

Product Name

1H-Pyrazolo[3,4-b]pyridine, 5-bromo-1-phenyl-

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

5-bromo-1-phenylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C12H8BrN3/c13-10-6-9-7-15-16(12(9)14-8-10)11-4-2-1-3-5-11/h1-8H

InChI Key

MOKRFXBAZIHBST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=C(C=C3C=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 1-phenyl-5-aminopyrazole (Tokyo Kasei Kogyo Co. LTD; 1.5 g, 9.4 mmol) and 2-bromomalonaldehyde (Aldrich; 1.42 g, 9.4 mmol) in glacial acetic acid (170 mL) and reflux under nitrogen for 5 h. Concentrate under reduced pressure and purify via chromatography (silica gel, dichloromethane) to obtain 740 mg (28%) of the title compound as an off-white solid. TOF MS ES+ exact mass calculated for C12H9N3Br (p+H): m/z=273.9980, Found. 273.9965.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Yield
28%

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